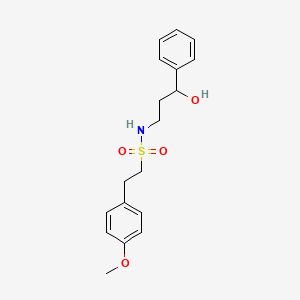

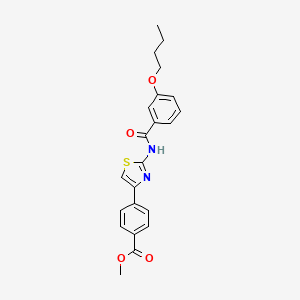

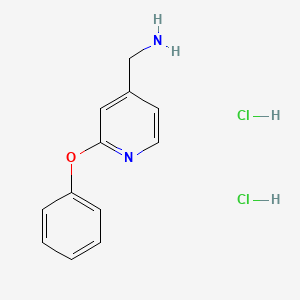

![molecular formula C14H15N3O2S2 B2862579 Benzo[c][1,2,5]thiadiazol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351609-94-3](/img/structure/B2862579.png)

Benzo[c][1,2,5]thiadiazol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Benzo[c][1,2,5]thiadiazol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone” is a research compound. It belongs to the class of compounds known as benzo[c][1,2,5]thiadiazoles, which are recognized to possess potent pharmacological activities, including anticancer potential .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazoles involves a series of steps. In one study, a series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . In another study, a new benzothiadiazole (BTZ) luminogen was prepared via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling of 8-iodoquinolin-4 (1H)-one and a BTZ bispinacol boronic ester .Chemical Reactions Analysis

The chemical reactions involving benzo[c][1,2,5]thiadiazoles are diverse. They have been used in photovoltaics and as fluorescent sensors . They also behave as molecular heterogeneous photosensitizers for the production of singlet oxygen under continuous flow conditions .Wissenschaftliche Forschungsanwendungen

Photovoltaics

The benzo[c][1,2,5]thiadiazole (BTZ) motif is a key component in the design of electron donor–acceptor (D–A) systems used in organic photovoltaics. These systems are crucial for converting solar energy into electrical energy, and the BTZ motif is valued for its strong electron-accepting properties. The incorporation of BTZ into photovoltaic cells can enhance their efficiency and stability .

Fluorescent Sensors

BTZ derivatives have been explored as fluorescent sensors due to their ability to emit light upon excitation. This property is particularly useful in the detection and quantification of various biological and chemical substances. The BTZ motif can be tailored to respond to specific analytes, making it a versatile tool in sensor technology .

Organophotocatalysis

Recent studies have delved into the potential of BTZ-based compounds as visible-light organophotocatalysts . These photocatalysts can drive chemical reactions using visible light, which is a sustainable and abundant energy source. The BTZ motif’s role in these systems is to facilitate the transfer of electrons, thereby initiating and propagating the catalytic cycle .

Bioimaging

BTZ derivatives are also employed in bioimaging applications. They can be used as probes to visualize specific structures within cells, such as lipid droplets, mitochondria, and plasma membranes. The BTZ group’s fluorescence properties enable the tracking and imaging of these cellular components with high specificity and sensitivity .

Photocatalytic Applications

The BTZ group has been incorporated into heterogeneous photocatalytic systems , including metal–organic frameworks (MOFs). These systems are designed to harness light energy to catalyze chemical transformations, which can be applied in environmental remediation, such as the degradation of pollutants, or in synthetic chemistry for the creation of complex molecules .

PD-L1 Inhibition for Cancer Therapy

BTZ-containing compounds have been synthesized and evaluated for their potential as PD-L1 inhibitors . PD-L1 is a protein involved in suppressing the immune response, and its inhibition can enhance the body’s ability to fight cancer. BTZ derivatives have shown promising results in in vivo studies, indicating their potential in cancer immunotherapy .

Zukünftige Richtungen

The future directions for the research and development of benzo[c][1,2,5]thiadiazoles are promising. They have been extensively researched for use in photovoltaics or as fluorescent sensors . Their use as potential visible-light organophotocatalysts has not received any in-depth study, indicating a potential area for future research .

Eigenschaften

IUPAC Name |

2,1,3-benzothiadiazol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S2/c18-13(10-1-2-11-12(9-10)16-21-15-11)17-5-3-14(4-6-17)19-7-8-20-14/h1-2,9H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYKUBGOAIBMNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCS2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

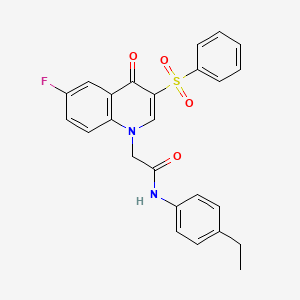

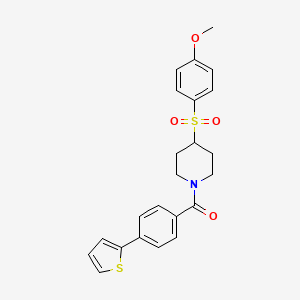

![2-(2-Chlorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2862503.png)

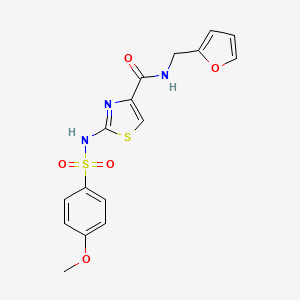

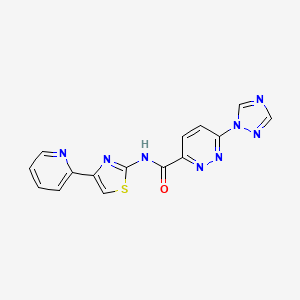

![6-Phenyl-2-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2862505.png)

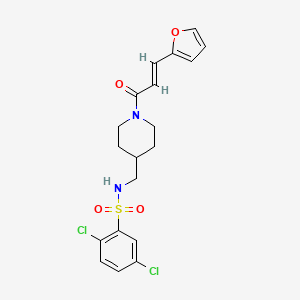

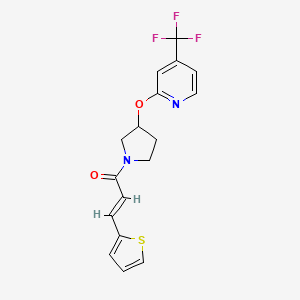

![Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2862507.png)

![N-{4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B2862513.png)

![(E)-4-(Dimethylamino)-N-(imidazo[1,5-a]pyridin-6-ylmethyl)but-2-enamide](/img/structure/B2862516.png)